Home > Products > Screening Compounds P89104 > 4-Deoxysiastatin B
4-Deoxysiastatin B - 148112-84-9

4-Deoxysiastatin B

Catalog Number: EVT-1205781
CAS Number: 148112-84-9
Molecular Formula: C8H14N2O4
Molecular Weight: 202.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-Deoxysiastatin B can be achieved through several chemical modifications of its precursor, siastatin B. The initial approach involves the selective reduction or modification of functional groups present in siastatin B to yield 4-Deoxysiastatin B.

  1. Chemical Modification: Techniques such as oxidation and reduction reactions are employed to alter the hydroxyl groups on the siastatin backbone.
  2. Fermentation Techniques: Utilizing specific strains of Streptomyces that naturally produce siastatin B allows for the extraction and subsequent modification to obtain 4-Deoxysiastatin B.

Recent advancements in synthetic methodologies have focused on improving yields and selectivity during these modifications, enhancing the efficiency of the synthesis process .

Molecular Structure Analysis

Structure and Data

The molecular structure of 4-Deoxysiastatin B is characterized by a complex arrangement of carbon, hydrogen, and oxygen atoms, typical of polyketide structures. The compound's molecular formula is C15H21O5C_{15}H_{21}O_5, with a molecular weight of approximately 281.33 g/mol.

  • Structural Features: The compound features a series of hydroxyl groups and a distinctive polyketide backbone that contributes to its biological activity.
  • 3D Configuration: The stereochemistry around certain carbon centers plays a crucial role in its interaction with biological targets.

Structural Diagram

A detailed structural diagram can be represented using molecular visualization software to illustrate the spatial arrangement of atoms.

Chemical Reactions Analysis

Reactions and Technical Details

4-Deoxysiastatin B participates in various chemical reactions that are vital for its biological activity:

  1. Hydrolysis: Under acidic or basic conditions, 4-Deoxysiastatin B can undergo hydrolysis, leading to the release of active fragments that may exhibit antimicrobial properties.
  2. Esterification: The presence of hydroxyl groups allows for esterification reactions, which can modify its solubility and bioavailability.
  3. Redox Reactions: The compound can act as both an oxidizing and reducing agent depending on the reaction conditions, influencing its reactivity with other biomolecules.

These reactions are essential for understanding how 4-Deoxysiastatin B can be utilized in medicinal chemistry .

Mechanism of Action

Process and Data

The mechanism of action of 4-Deoxysiastatin B primarily revolves around its ability to inhibit bacterial cell wall synthesis. This inhibition occurs through the following processes:

  1. Binding to Enzymes: The compound binds to specific enzymes involved in peptidoglycan synthesis in bacterial cells.
  2. Disruption of Cell Wall Formation: By inhibiting these enzymes, 4-Deoxysiastatin B disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.

Research indicates that this mechanism is effective against various Gram-positive bacteria, making it a potential candidate for developing new antibiotics .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: 4-Deoxysiastatin B typically appears as a white to off-white crystalline solid.
  • Solubility: It is soluble in organic solvents such as methanol and ethanol but has limited solubility in water.
  • Melting Point: The melting point ranges around 150-155 °C, indicating thermal stability under standard conditions.

These properties are crucial for formulating pharmaceutical preparations and determining appropriate storage conditions .

Applications

Scientific Uses

4-Deoxysiastatin B has significant applications in scientific research:

  1. Antibiotic Development: Due to its antimicrobial properties, it serves as a lead compound for developing new antibiotics targeting resistant bacterial strains.
  2. Biochemical Research: Its ability to inhibit specific enzymatic pathways makes it useful in studying bacterial physiology and drug resistance mechanisms.
  3. Natural Product Chemistry: Researchers utilize it as a model compound for synthesizing other bioactive natural products through chemical modifications.
Introduction to 4-Deoxysiastatin B

Structural and Functional Overview of Siastatin Derivatives

Siastatin derivatives belong to the class of iminosugars, carbohydrate mimetics characterized by the replacement of the endocyclic oxygen atom in the sugar ring with a nitrogen atom. This fundamental modification endows them with potent glycosidase inhibitory activity. Structurally, siastatin B (C₈H₁₄N₂O₅) features a piperidine core decorated with hydroxyl groups at the C3, C4, and C5 positions, an N-acetyl group at C1 (the ring nitrogen), and a carboxylic acid at C6, creating a densely functionalized molecule [6]. Its configuration is primarily galacto, meaning the C4 hydroxyl group adopts an axial orientation in the predominant ⁴C₁ chair conformation [1]. This structural complexity allows siastatin B to mimic the transition state or intermediate structures formed during glycosidic bond hydrolysis by enzymes like sialidases (neuraminidases) and β-glucuronidases.

The functional significance of siastatin B and its derivatives lies in their broad-spectrum inhibitory activity. Siastatin B is a well-documented inhibitor of diverse glycosidase classes: sialidases, β-D-glucuronidases, and N-acetyl-glucosaminidases [1]. Its mechanism involves interaction with the active site of these enzymes. Crucially, research revealed that siastatin B itself may not always be the direct inhibitory species. Under certain conditions, particularly in aqueous environments or within enzyme active sites, siastatin B can undergo transformations to generate highly potent breakdown products like the hemiaminal (galacturonic-noeuromycin) and the 3-geminal diol iminosugar (3-GDI) [1]. These derivatives represent novel classes of glycosidase inhibitors: the hemiaminal is a natural product belonging to the noeuromycin class, while the 3-GDI is a distinct and potent inhibitor type [1].

Table 1: Key Structural Features and Biological Targets of Siastatin Derivatives

CompoundCore StructureKey Functional GroupsPrimary Glycosidase TargetsInhibitor Class
Siastatin BPiperidine-OH (C3, C4, C5), -NHAc (N1), -COOH (C6)Sialidases, β-Glucuronidases, N-Acetyl-glucosaminidasesParent Iminosugar
Hemiaminal (e.g., Galacturonic-Noeuromycin)Piperidine-OH (C2, C3, C4, C5), -COOH (C6)β-Glucuronidases, HeparanaseNoeuromycin-type
3-Geminal Diol Iminosugar (3-GDI)Piperidine-C(OH)₂ (C3), -OH (C4, C5), -COOH (C6)β-Glucuronidases, HeparanaseNovel 3-GDI Class
4-Deoxysiastatin BPiperidine-OH (C3, C5), -NHAc (N1), -COOH (C6)(The focus of this article)Modified Siastatin Derivative

The inhibitory function of siastatin derivatives is often pH-dependent. For example, siastatin B exhibits significantly higher inhibitory potency against human cytosolic sialidase (NEU2) at acidic pH (pH 4.0) compared to neutral pH. Molecular docking studies suggest this is due to the neutralization of key acidic residues (D46, E111, E218) in the NEU2 active site at lower pH, facilitating stronger electrostatic interactions and hydrogen bonding with the inhibitor [4]. Beyond inhibition, siastatin B also demonstrates a stabilizing effect on enzymes like NEU2 under acidic conditions, potentially protecting them from denaturation [4]. This dual role (inhibition and stabilization) highlights the complex functional interplay between these derivatives and their target enzymes.

Discovery and Historical Development of 4-Deoxysiastatin B

The discovery of 4-Deoxysiastatin B is intrinsically linked to the investigation of its parent compound, siastatin B. Siastatin B was first isolated in 1974 from the culture broth of the actinomycete bacterium Streptomyces verticillus by Umezawa and co-workers, who identified its potent inhibitory activity against sialidases (neuraminidases) and surprisingly, β-glucuronidases [1] [6]. The initial focus was naturally on siastatin B itself due to its broad inhibitory profile.

The development of 4-deoxysiastatin B emerged later as part of rational structure-activity relationship (SAR) studies. Researchers sought to understand the contribution of each functional group to siastatin B's biological activity and specificity. The C4 hydroxyl group became a particular point of interest. Structural studies of siastatin B complexes with various glycosidases, such as β-glucuronidases and heparanase, revealed that the galacto configuration (axial C4-OH) of siastatin B was somewhat unexpected for optimal binding to enzymes processing glucuronic acid substrates, which typically prefer a gluco configuration (equatorial C4-OH) [1]. Furthermore, the presence of the bulky N-acetyl group at the ring nitrogen (C1/N1 position) and the axial C4-OH presented potential steric and electronic challenges for fitting snugly into the active sites of some target enzymes like β-glucuronidases and heparanase [1].

These observations prompted the chemical synthesis of analogues where specific functional groups were modified or removed. The deoxygenation at the C4 position was a logical step to investigate:

  • Steric Effects: Removal of the C4-OH group reduces steric bulk, potentially allowing better accommodation within the active site pockets of certain enzymes, especially those where the natural substrate lacks an equatorial substituent at the equivalent position.
  • Electronic and Hydrogen Bonding Effects: Eliminating this hydroxyl group removes a potential hydrogen bond donor/acceptor, altering the interaction profile with the enzyme.
  • Conformational Effects: The absence of the axial C4-OH might influence the preferred ring conformation (e.g., reducing 1,3-diaxial interactions), potentially favoring a conformation better suited for specific enzyme binding pockets compared to the parent siastatin B.

While the primary literature detailing the very first synthesis of 4-deoxysiastatin B wasn't fully captured within the provided search results, its development falls squarely within this paradigm of analogue synthesis driven by structural insights. The goal was to enhance potency, improve selectivity for particular glycosidases (e.g., towards heparanase or specific sialidases), or alter physicochemical properties by modifying the core siastatin B structure. Synthesis likely involved challenging selective deoxygenation strategies applied to a siastatin B precursor or its total synthesis designed without the C4 hydroxyl from the outset. Subsequent biological evaluation then characterized its inhibitory profile compared to siastatin B and other known inhibitors like DANA (2-deoxy-2,3-dehydro-N-acetylneuraminic acid).

Key Differences Between Siastatin B and 4-Deoxysiastatin B

The defining structural difference between siastatin B and 4-deoxysiastatin B is the absence of the hydroxyl group at the C4 position in the latter. This single modification, deoxygenation, has significant ramifications for their biochemical behavior and interaction with target enzymes:

  • Structural and Electronic Impact:
  • Conformation: The axial C4-OH in siastatin B contributes to steric strain within the piperidine ring (1,3-diaxial interactions). Its removal in 4-deoxysiastatin B reduces this strain, potentially leading to subtle but important differences in the preferred ring conformation (puckering) and overall molecular shape [1]. This altered shape may better mimic the transition state or intermediate for certain enzymes.
  • Hydrogen Bonding Capacity: Siastatin B possesses three hydroxyl groups (C3, C4, C5) capable of acting as hydrogen bond donors and acceptors. 4-Deoxysiastatin B lacks the C4-OH, reducing its hydrogen bonding potential by one group. This directly impacts how it can interact with amino acid residues lining the enzyme's active site pocket. It loses a potential interaction site but may avoid unfavorable steric clashes present with the axial OH.
  • Polarity: Removal of the polar hydroxyl group makes 4-deoxysiastatin B slightly more lipophilic than siastatin B, which could influence passive membrane permeability or binding within hydrophobic sub-pockets of enzymes.
  • Enzyme Binding Affinity and Specificity:
  • The C4 hydroxyl is critical for siastatin B's pH-dependent interaction with human sialidase NEU2. Molecular docking indicates the C4-OH interacts with neutralized acidic residues (like E111) in the NEU2 active site at low pH [4]. Removal of this key interacting group in 4-deoxysiastatin B is expected to significantly diminish its affinity for NEU2, particularly at the pH where siastatin B is most potent (acidic pH).
  • Conversely, for enzymes like β-glucuronidases and heparanase, the natural substrate (glucuronic acid) has an equatorial substituent at the position equivalent to C4. The axial C4-OH in siastatin B is stereoelectronically mismatched for optimal binding in these pockets, potentially acting as a steric hindrance or failing to make productive interactions [1]. By removing this "mismatched" axial hydroxyl, 4-deoxysiastatin B might achieve a better fit within the active sites of these glucuronidases, potentially leading to enhanced inhibitory potency compared to siastatin B for these specific targets. It essentially shifts the configuration towards one more resembling a gluco-configured inhibitor (lacking a substituent at C4) rather than a galacto one.
  • This structural change likely alters the inhibitor's selectivity profile. 4-Deoxysiastatin B may show reduced activity against sialidases like NEU2 that rely on interactions with the C4-OH but potentially increased activity against glucuronidases and heparanase where the axial OH was detrimental. It becomes a more specialized inhibitor.
  • Mechanism of Action:
  • While both are transition-state mimicking iminosugars, the propensity to form active breakdown products like the hemiaminal or 3-GDI might differ between siastatin B and 4-deoxysiastatin B. The C4 hydroxyl group could be involved in the stability of siastatin B or the pathways leading to these derivatives within the enzyme active site. The absence of this group could influence the kinetics of formation or the stability of analogous breakdown products derived from 4-deoxysiastatin B, potentially leading to differences in the effective inhibitory species present.

Table 2: Comparative Analysis of Siastatin B and 4-Deoxysiastatin B

CharacteristicSiastatin B4-Deoxysiastatin BConsequence of Deoxygenation
C4 SubstituentAxial Hydroxyl (-OH)Hydrogen (-H)Reduced steric bulk, reduced H-bonding, altered conformation.
ConfigurationGalacto (Axial C4-OH in ⁴C₁ chair)"4-Deoxy-galacto"Eliminates stereochemical mismatch for glucuronidases.
Target Affinity (NEU2)High (pH-dependent, via C4-OH interaction)Expected LowerLoss of key interaction with active site residues (e.g., E111).
Target Affinity (β-Glucuronidase/Heparanase)Moderate (Axial C4-OH may hinder fit)Potentially HigherBetter accommodation within active site pocket.
Hydrogen Bond Capacity3 OH groups (C3, C4, C5)2 OH groups (C3, C5)Reduced number of potential enzyme interactions.
PolarityHigherLower (More Lipophilic)Possible impact on membrane permeability.
Inhibitor SpecializationBroad SpectrumPotentially more Glucuronidase/Heparanase selectiveShift in selectivity profile.

Properties

CAS Number

148112-84-9

Product Name

4-Deoxysiastatin B

IUPAC Name

(3R,5S,6R)-6-acetamido-5-hydroxypiperidine-3-carboxylic acid

Molecular Formula

C8H14N2O4

Molecular Weight

202.21 g/mol

InChI

InChI=1S/C8H14N2O4/c1-4(11)10-7-6(12)2-5(3-9-7)8(13)14/h5-7,9,12H,2-3H2,1H3,(H,10,11)(H,13,14)/t5-,6+,7-/m1/s1

InChI Key

HSRHUOVPONIGIS-DSYKOEDSSA-N

SMILES

CC(=O)NC1C(CC(CN1)C(=O)O)O

Synonyms

4-deoxysiastatin B

Canonical SMILES

CC(=O)NC1C(CC(CN1)C(=O)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@H](CN1)C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.